molecular formula C22H21N3O4 B2978321 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 886950-09-0

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2978321
CAS No.: 886950-09-0
M. Wt: 391.427
InChI Key: ATDUUVFZWUYWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a 5-oxopyrrolidine carboxamide scaffold. The benzofuran moiety is substituted with a carbamoyl group at position 2, while the pyrrolidine ring is functionalized with a 3,4-dimethylphenyl group at position 1. The compound’s molecular formula is inferred as C₂₂H₂₀N₃O₃, with a molecular weight of 374.42 g/mol, derived from its structural components.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-12-7-8-15(9-13(12)2)25-11-14(10-18(25)26)22(28)24-19-16-5-3-4-6-17(16)29-20(19)21(23)27/h3-9,14H,10-11H2,1-2H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUUVFZWUYWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the 5-oxopyrrolidine carboxamide family. Below is a detailed analysis of its similarities and distinctions:

Structural Analogs from Screening Libraries

highlights analogs with 5-oxopyrrolidine carboxamide backbones, differing in aryl substituents and additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-(4-benzamido-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide C₂₉H₂₈N₄O₅ 524.56 Benzamido and dimethoxyphenyl substituents
N-(2H-1,3-benzodioxol-5-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide C₂₅H₂₄N₃O₅ 458.48 Benzodioxole and piperidine-carboxamide extensions
Target Compound C₂₂H₂₀N₃O₃ 374.42 Simpler benzofuran and dimethylphenyl substituents

Key Observations :

  • The target compound has a lower molecular weight compared to analogs in , which incorporate extended aromatic systems (e.g., benzodioxole) or secondary amides (e.g., benzamido groups) .
Functional Group Comparison with Enzyme Inhibitors

describes a related 5-oxopyrrolidine carboxamide, (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide , which inhibits human neutrophil elastase. Key differences include:

  • Substituent Effects : The target compound uses a 3,4-dimethylphenyl group instead of a 4-fluorobenzyl group. Dimethyl substitution may enhance hydrophobic interactions in enzyme binding pockets, while fluorinated analogs prioritize electronic effects .
  • Core Modifications: The imidazolidinone ring in ’s compound replaces the benzofuran in the target molecule, suggesting divergent binding mechanisms.
Contrast with Chloroacetamide Pesticides

lists chloroacetamide derivatives (e.g., alachlor, pretilachlor) with aryl-carboxamide backbones but distinct functionalization:

  • Chlorine vs. Carbamoyl : The target compound lacks the chlorine atom critical for herbicidal activity in pesticides like alachlor. Instead, its carbamoyl group may facilitate hydrogen bonding in biological targets .
  • Aryl Substitution : 3,4-Dimethylphenyl in the target compound vs. 2,6-diethylphenyl in pretilachlor. Substituent position influences steric bulk and solubility.
Molecular Weight and Bioavailability

Compounds in (e.g., 1-(2,5-dimethylphenyl)piperazine, MW 190.28) are smaller and lack the 5-oxopyrrolidine core. The target compound’s higher molecular weight (374.42 g/mol) places it within the "drug-like" range but below the upper limit (500 g/mol) for oral bioavailability, contrasting with bulkier analogs in (e.g., 524.56 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.